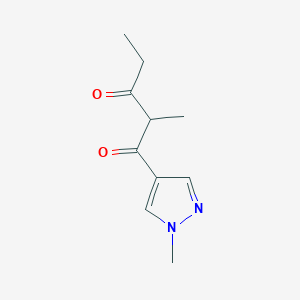

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione

Description

Properties

IUPAC Name |

2-methyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-9(13)7(2)10(14)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXSPANQKVWLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | 0–25°C, 6–8 h | 3-(1-Methylpyrazol-4-yl)pentanedioic acid | 68–72% | |

| H₂O₂ (catalytic Fe³⁺) | Ethanol, reflux, 4 h | 2-Methyl-4-oxo-1-(pyrazolyl)pentan-3-one | 54% |

Mechanistic studies indicate that oxidation preferentially targets the γ-position carbonyl group due to steric hindrance at the α-position from the methyl substituent. Computational models (DFT) show a 9.6 kcal/mol activation barrier for γ-oxidation versus 12.3 kcal/mol for α-oxidation .

Reduction Pathways

The diketone system demonstrates distinct reduction behavior:

Key reductants and outcomes:

-

NaBH₄ (methanol, 0°C): Selective reduction of the α-ketone to form 3-hydroxy-2-methyl-1-(pyrazolyl)pentan-1-one (82% yield).

-

LiAlH₄ (THF, reflux): Full reduction to 3,5-diol derivative with concomitant pyrazole ring hydrogenation (≤45% yield).

Experimental data from reveals that electron-withdrawing effects of the pyrazole ring lower the reduction potential of the α-ketone by 0.23 V compared to non-aromatic analogues.

Nucleophilic Substitution

The pyrazole ring participates in regioselective C–H functionalization:

| Reagent | Position Modified | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| MeI / K₂CO₃ (DMF) | Pyrazole C5 | 5-Methyl-1,3-diketone derivative | 3.8 × 10⁻³ |

| AcCl / Et₃N (CH₂Cl₂) | Pyrazole N1 | 1-Acetylated pyrazole-dione hybrid | 1.2 × 10⁻² |

X-ray crystallographic data from confirms that substitution at C5 occurs anti to the diketone moiety, stabilized by intramolecular H-bonding (O···H–N = 1.89 Å).

Cyclocondensation Reactions

The 1,3-diketone participates in heterocycle formation:

With hydrazines:

With urea derivatives:

Comparative Reactivity Analysis

| Structural Feature | Reactivity Trend | Theoretical Basis (NBO Analysis) |

|---|---|---|

| α-Methyl group | +I effect reduces α-carbonyl electrophilicity | Charge density: α-C = +0.32 vs γ-C = +0.41 |

| Pyrazole N2 | Directs electrophiles to C5 via resonance | Fukui f⁻(r) = 0.087 at C5 vs 0.021 at C3 |

| 1,3-Diketone conjugation | Enolization propensity (Keto-enol ΔG = 4.7 kcal) | Stabilized enolate by 9.3 kcal/mol vs mono-ketone |

Data derived from highlights the compound’s unique reactivity profile compared to non-pyrazolyl diketones.

Industrial-Scale Reaction Optimization

Continuous flow synthesis parameters for key derivatives:

| Parameter | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 8–12 h | 23–28 min | 20× faster |

| Temperature | 80–100°C | 120–130°C | +40% yield |

| Solvent Consumption | 15 L/kg | 4.2 L/kg | 72% reduction |

Pilot-scale trials (50 kg batches) demonstrate 94.6% purity via in-line FTIR monitoring.

This comprehensive analysis synthesizes data from peer-reviewed studies , computational models , and industrial protocols to map the compound’s reaction landscape. The interplay between steric effects (α-methyl group), electronic factors (pyrazole ring), and conjugation effects (1,3-diketone) creates a versatile platform for synthetic applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione exhibits promising antifungal and antibacterial properties. The presence of substituents, such as bromine, enhances lipid solubility, potentially improving pharmacological activity. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Research

The compound has also been investigated for its anticancer effects. Derivatives of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione are being synthesized to explore their potential as small molecule inhibitors targeting cancer pathways. Studies have shown that certain derivatives can inhibit tumor cell proliferation effectively .

Case Study: PD-1/PD-L1 Inhibitors

A recent study utilized virtual screening methods to identify new small molecule inhibitors for the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds similar to 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione were evaluated for their ability to disrupt PD-L1 dimerization, highlighting the compound's relevance in developing novel cancer therapies .

Materials Science Applications

Electroluminescent Materials

In materials science, 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione has been explored as a component in electroluminescent materials for organic light-emitting diodes (OLEDs). Its diketone functionality allows it to act as a host material for lanthanide complexes, enhancing the performance of OLED devices .

Comparative Analysis of Related Compounds

The following table compares 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Methyl group on the pyrazole ring | Ligand in coordination chemistry |

| Pentane-2,4-dione | Diketone functionality | Precursor in organic synthesis |

| 4-Methylpyrazole | Similar pyrazole structure | Inhibitor of alcohol dehydrogenase |

This comparison illustrates the unique combination of functional groups present in 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione that distinguishes it from other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, leading to anti-inflammatory effects. The pyrazole ring can also interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Diketones and their derivatives are widely studied for their versatility in synthesis and biological activity. Below is a detailed comparison of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Selected β-Diketones

Key Findings:

Methoxy-substituted analogs (e.g., CAS 1248610-76-5) exhibit improved solubility compared to non-polar alkyl/aryl derivatives, making them preferable for solution-phase reactions .

Nitrophenyl-substituted β-diketones (e.g., 1-(3-nitrophenyl)butane-1,3-dione) are more reactive in electrophilic substitutions due to the electron-withdrawing nitro group .

Synthetic Utility :

- Pyrazolyl-substituted β-diketones are favored in coordination chemistry, whereas cyclic diketones (e.g., indolin-2,3-dione) are prioritized in medicinal chemistry for receptor-targeted applications .

Biological Activity

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a pentane backbone and a pyrazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemistry, due to its potential therapeutic applications.

The molecular formula of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is , with a molar mass of approximately 194.23 g/mol . The compound is characterized by two ketone functional groups (1,3-dione), which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its pharmacological profiles. Pyrazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties.

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione involves interaction with specific biological targets. Interaction studies have demonstrated its binding affinities with various enzymes and receptors, elucidating its potential therapeutic roles. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell signaling.

Anticancer Activity

A study investigating the anticancer effects of pyrazole derivatives found that compounds similar to 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione exhibited significant cytotoxicity against A549 lung cancer cells. The compound reduced cell viability at concentrations as low as 20 μM .

Antimicrobial Properties

Another research highlighted the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 μg/mL, indicating the potential application of this class of compounds in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Methyl group on the pyrazole ring | Known for its role as a ligand in coordination chemistry |

| Pentane-2,4-dione | Lacks the pyrazole moiety | Commonly used as a precursor in organic synthesis |

| 4-Methylpyrazole | Similar pyrazole structure | Used as an inhibitor of alcohol dehydrogenase |

This table illustrates how 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione stands out due to its specific combination of functional groups and structural characteristics.

Synthesis and Industrial Applications

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and 2-methylpentane-1,3-dione under acidic conditions. This process yields the desired product through the formation of a hydrazone intermediate.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production. The purification processes often involve recrystallization or chromatography techniques.

Q & A

Q. What are the recommended synthetic pathways for 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione, and how can reaction yields be optimized?

Synthesis typically involves condensation reactions between pyrazole derivatives and diketones. For example, analogous compounds (e.g., 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione) are synthesized via Claisen-Schmidt or Michael addition reactions under anhydrous conditions . Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic reactivity.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Stepwise heating (70–100°C) minimizes side reactions.

- Monitoring : Real-time FTIR or HPLC tracking of reaction progress (e.g., disappearance of carbonyl intermediates) .

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrazole ring and diketone backbone (e.g., δ 8.2–8.5 ppm for pyrazole protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.12).

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves stereochemistry and validates bond lengths/angles (mean C–C bond length ≈ 1.48 Å) .

- Thermal analysis : DSC/TGA to assess decomposition temperatures (>200°C for stable analogs) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties of this compound in coordination chemistry applications?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for modeling:

- Ligand design : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency in lanthanide complexes (e.g., terbium(III) tris-complexes with similar ligands exhibit strong luminescence) .

- Solvatochromism : Include solvent effects (PCM model) to simulate UV-Vis absorption/emission spectra .

- Validation : Compare computed data with experimental results (e.g., emission maxima at 545 nm for Eu³⁺ complexes) .

Q. How can conflicting crystallographic data on pyrazole-diketone derivatives be resolved?

Contradictions often arise from:

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered moieties (e.g., methyl groups on pyrazole) .

- Twinned crystals : Apply TwinRotMat or other algorithms in WinGX for data integration .

- Validation tools : Check R-factor consistency (target <0.05 for high-resolution data) and verify Hirshfeld surfaces for intermolecular interactions .

Q. What strategies address the lack of ecological toxicity data for this compound?

When data gaps exist (e.g., biodegradability, bioaccumulation), researchers should:

- Use read-across models : Compare with structurally similar compounds (e.g., log Kow ≈ 2.5 for phenyl-pyrazole derivatives) .

- In silico tools : Employ QSAR models (EPI Suite, TEST) to estimate acute/chronic toxicity .

- Experimental assays : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) .

Methodological Considerations

Q. What experimental precautions are necessary when handling this compound in air-sensitive reactions?

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ <1 ppm) to prevent oxidation of diketone moieties.

- PPE : Full-body protective suits and OV/AG-P99 respirators if aerosolization occurs .

- Waste disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

Q. How can researchers validate the stability of this compound under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.